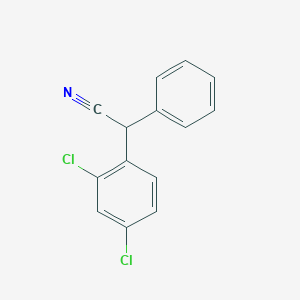

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

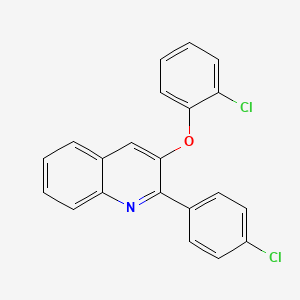

The compound “3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one” is a complex organic molecule that likely contains a benzothiazole moiety and an indole moiety . Benzothiazoles are heterocyclic aromatic compounds that are part of many biologically active molecules . Indoles are also aromatic heterocyclic organic compounds that have been found in many natural products .

Synthesis Analysis

While specific synthesis methods for “3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one” were not found, benzothiazoles can generally be synthesized by reacting substituted benzothiazol-2-yl amine with acetoacetic ester . The resulting product can then react with different hydrazines to give the title compounds .Molecular Structure Analysis

The molecular structure of “3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one” would likely be complex due to the presence of benzothiazole and indole moieties . These structures are characterized by aromatic rings and nitrogen atoms .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

- Chemical Reactions and Derivatives : 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one (BTZHDIO) has been the basis for numerous chemical reactions, leading to the creation of a variety of derivatives. These derivatives have been achieved through reactions with various compounds such as ethyl bromoacetate, benzoyl chloride, and acetic anhydride, resulting in products like dibenzoyl derivative, diacetyl derivative, and dihydrazide derivative. Interestingly, the use of ultrasound irradiation has shown to yield better outcomes in terms of reaction times and product yields (Badahdah, Hamid, & Noureddin, 2015).

Antimicrobial and Antiviral Applications

- Antimicrobial and Antiviral Activities : Several derivatives of BTZHDIO have been investigated for their antimicrobial and antiviral properties. Compounds derived from BTZHDIO have shown efficacy against various microbial strains, indicating potential use in developing new antimicrobial agents. These studies highlight the significance of BTZHDIO derivatives in the field of medicinal chemistry, particularly for their antimicrobial applications (Sareen et al., 2010).

Structural and Conformational Analysis

- Molecular Structure and Conformations : Research on the molecular structures of BTZHDIO derivatives has revealed insights into their conformations and intermolecular hydrogen bonding. Such studies are crucial in understanding the chemical behavior of these compounds, which is essential for their application in various scientific fields (Lindgren et al., 2013).

Synthesis Efficiency and Environmental Impact

- Greener Synthesis Approaches : Efforts have been made to develop more environmentally friendly synthesis methods for BTZHDIO and its derivatives. Such methods aim to reduce harmful environmental impacts while maintaining efficiency in the synthesis process. This aspect of research is pivotal in making chemical synthesis processes more sustainable and less harmful to the environment (Jain, Sharma, & Kumar, 2012).

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yldiazenyl)-1H-indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4OS/c20-14-13(9-5-1-2-6-10(9)16-14)18-19-15-17-11-7-3-4-8-12(11)21-15/h1-8,16,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUVEXBEAVKSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2666921.png)

![N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2666922.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)

![8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2666930.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2666941.png)